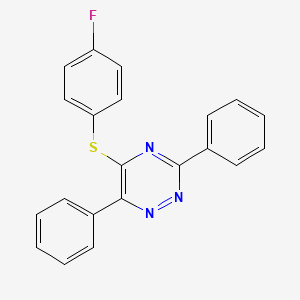

3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of spiro host materials . Specific synthetic protocols have been developed for the preparation of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Molecular Structure Analysis

The molecular structure of similar compounds involves electron donor and acceptor moieties, which are connected at the meta positions . This allows for intra- and intermolecular charge transfer states to be induced through exciplex-like interactions between the same emitters .Chemical Reactions Analysis

The chemical reactions involved in the creation of similar compounds include the sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high thermal stability, obvious solvated bathochromic shift, and aggregation-induced quenching . They also exhibit strong thermally activated delayed fluorescence (TADF) characteristics .Scientific Research Applications

- Application : It enhances the weathering resistance of polycarbonates and polyesters, surpassing conventional benzotriazole UV absorbers. Its low chelation tendency allows use in polymer formulations containing catalyst residues .

- Application : It plays a crucial role in assessing serum iron levels and simultaneous spectrophotometric determination of iron and copper .

- Application : When combined with other materials, it leads to highly efficient OLEDs. For instance, a TAPC:DPTPCz-based device achieved an impressive EQE (external quantum efficiency) of 15.4%, making it one of the highest-performing exciplex OLEDs .

UV Light Absorber and Stabilizer in Polymers

Iron Determination Reagent

Photosensitizer in OLEDs

Fe (II) Determination in HPLC

These applications highlight the versatility of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide in diverse scientific contexts. Researchers continue to explore its potential in various fields, making it an intriguing compound for further investigation . If you need more information or have additional questions, feel free to ask! 😊

Mechanism of Action

Target of Action

Similar compounds, such as 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol , have been used as UV light absorbers and stabilizers . They allow polymers to achieve a higher resistance to weathering than conventional UV absorbers .

Mode of Action

Compounds with similar structures, such as those containing electron donor (acridine) and acceptor (triphenyltriazine) moieties, can induce intra- and intermolecular charge transfer (ct) states through exciplex-like interactions .

Biochemical Pathways

Similar compounds have been used in the creation of organic light-emitting diodes (oleds), suggesting a role in electron transfer and light emission pathways .

Pharmacokinetics

Similar compounds have been noted for their high thermal stability , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been used in oleds, where they exhibit high external quantum efficiency (eqe), suggesting efficient energy transfer and light emission .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, given its high thermal stability . Additionally, its use in polymer formulations suggests that it may interact with other compounds in its environment .

Future Directions

The future directions of similar compounds involve their use in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) . The high performance of these devices confirms that host materials incorporating the spiro-motif with sufficiently high triplet energy are promising for obtaining high performance RGB-based PHOLEDs .

properties

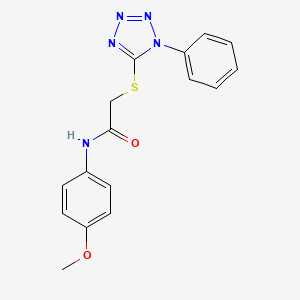

IUPAC Name |

5-(4-fluorophenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3S/c22-17-11-13-18(14-12-17)26-21-19(15-7-3-1-4-8-15)24-25-20(23-21)16-9-5-2-6-10-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVMQFXCRHHNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B2446126.png)

![4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2446132.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-ol](/img/structure/B2446134.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2446135.png)

![1-butyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2446137.png)

![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)